molecular formula C6H10O3S B1235955 (R)-3-(Acetylthio)-2-methylpropionic acid CAS No. 74431-52-0

(R)-3-(Acetylthio)-2-methylpropionic acid

Cat. No. B1235955
CAS RN: 74431-52-0
M. Wt: 162.21 g/mol
InChI Key: VFVHNRJEYQGRGE-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(acetylthio)isobutyric acid is a monocarboxylic acid that is isobutyric acid in which a hydrogen of one of the methyl groups has been replaced by an acetylthio group (the R enantiomer). It is an important intermediate for the preparation of various angiotensin-converting enzyme inhibitors such as captopril and alacepril. It is a monocarboxylic acid and a thioacetate ester.

Scientific Research Applications

1. Role in Hypertension Drugs Synthesis

(R)-3-(Acetylthio)-2-methylpropionic acid plays a significant role in synthesizing hypertension drugs. For instance, 1-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives, involving (R)-3-(Acetylthio)-2-methylpropionic acid, are potent angiotensin converting enzyme (ACE) inhibitors and can lower blood pressure in renal hypertensive rats (McEvoy, Lai, & Albright, 1983).

2. Biocatalysis in Drug Production

This compound is an essential chiral intermediary in numerous hypertension drugs like captopril. Its production involves biocatalysis techniques, using microorganisms like Psudomonas fluorescens, which have specific lipases or esterases for hydrolyzing corresponding racemic esters (Ko & Chu, 2004).

3. Tandem Enzymatic Hydrolysis

A study highlights the tandem enzymatic hydrolysis of 3-acetylthio-2-methylpropionic methyl ester, catalyzed by bovine pancreatic protease and Mucor javanicus lipase, to produce enantiomerically enriched (S)-3-acetylthio-2-methylpropionic acid, a crucial building block of captopril (Tai, Huang, Huang, & Shih, 1993).

4. Amidase Utilization in Pharmaceutical Synthesis

A novel amidase from Burkholderia phytofirmans was found capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to produce enantiomerically pure (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, a key chiral building block for pharmaceuticals (Wu, Zheng, Tang, & Zheng, 2017).

5. Antiferroelectric Liquid Crystals

A new optically active (R)-3-ethylmercapto-2-methylpropionic acid derivative has been used in antiferroelectric liquid crystals, showing potential in advanced material applications (Wu, Huang, Uang, Tsai, & Liang, 1995).

properties

CAS RN

74431-52-0

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

(2R)-3-acetylsulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1

InChI Key

VFVHNRJEYQGRGE-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CSC(=O)C)C(=O)O

SMILES

CC(CSC(=O)C)C(=O)O

Canonical SMILES

CC(CSC(=O)C)C(=O)O

Other CAS RN

74431-52-0
76497-39-7

Pictograms

Corrosive

synonyms

3-acetylthioisobutyric acid
D-beta-acetylthioisobutyric acid
DAT-IBA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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